N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
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Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The compound has two phenyl rings attached to the quinazoline core, one of which has a chlorine atom. It also has a sulfanyl group (-SH) attached to the second phenyl ring .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine atoms and the sulfanyl group in the compound could potentially make it more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the chlorine atoms could increase the compound’s density and boiling point compared to other quinazoline derivatives .Scientific Research Applications
Synthesis and Potential Diuretic Application
Quinazolinone derivatives, including variations that might resemble the compound , have been synthesized and evaluated for their potential diuretic activity. For instance, a study highlighted the synthesis of novel quinazolinone derivatives, which showed significant diuretic activity in biological evaluations. Such compounds were designed by integrating heterocyclic moieties with the aim of enhancing diuretic properties, indicating the versatility of quinazoline derivatives in medicinal chemistry (Maarouf, El-Bendary, & Goda, 2004).
H1-Antihistaminic Activity
Research into quinazoline derivatives has also extended into the development of H1-antihistaminic agents. One study synthesized a series of quinazolin-5-ones to test for in vivo H1-antihistaminic activity, finding that certain compounds significantly protected against histamine-induced bronchospasm in guinea pigs. This suggests the potential of quinazoline derivatives as antihistaminic agents, with some compounds showing negligible sedation effects compared to standard drugs (Alagarsamy, Shankar, & Murugesan, 2008).
Antibacterial Activities
Quinazoline derivatives have been explored for their antibacterial properties as well. A study on novel phenylthiazole and quinazoline combination derivatives reported the synthesis and evaluation of these compounds for antibacterial activity. The research indicates that quinazoline-based compounds can exhibit promising antibacterial effects, highlighting the potential for development into antibacterial agents (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3S/c23-17-11-9-15(10-12-17)13-25-21-18-6-2-4-8-20(18)26-22(27-21)28-14-16-5-1-3-7-19(16)24/h1-12H,13-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQFAJWFOZBSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
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